molecular formula C28H35ClN6O3 B612281 (1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide CAS No. 1022958-60-6

(1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide

Cat. No. B612281
CAS RN: 1022958-60-6
M. Wt: 539.0689
InChI Key: LAJAFFLJAJMYLK-CVOKMOJFSA-N
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Description

CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice. Anaplastic lymphoma kinase (ALK) is constitutively activated in a number of human cancer types due to chromosomal translocations, point mutations, and gene amplification and has emerged as an excellent molecular target for cancer therapy.

Scientific Research Applications

Cancer Therapeutics

CEP-28122 is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) with antitumor activity in experimental models of human cancers . It has shown to induce concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .

Treatment of ALK-positive ALCL

CEP-28122 has shown dose-dependent antitumor activity in ALK-positive ALCL tumor xenografts in mice, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .

Treatment of NSCLC

CEP-28122 has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) models. It has shown to inhibit NPM-ALK tyrosine phosphorylation in ALCL cells, which is a key factor in the progression of NSCLC .

Treatment of Neuroblastoma

CEP-28122 induced significant growth inhibition of human neuroblastoma cell lines with detectable activated ALK receptor . This suggests its potential application in the treatment of neuroblastoma.

Treatment of ALK-positive Tumors

CEP-28122 has shown robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice . This indicates its potential use in the treatment of various ALK-positive tumors.

Pharmacokinetic Profile

CEP-28122 has a favorable pharmaceutical and pharmacokinetic profile. It has shown favorable oral bioavailability with adequate tissue distribution in rodents .

Safety Profile

The administration of CEP-28122 was well tolerated in mice and rats, suggesting a good safety profile .

Future Research

Given its potent inhibitory activity and selectivity for ALK, along with its favorable pharmacokinetic and safety profiles, CEP-28122 holds promise for future research in the development of targeted therapies for ALK-positive cancers .

Mechanism of Action

Target of Action

CEP-28122, also known as compound 25b, is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that is constitutively activated in several human cancer types due to chromosomal translocations, point mutations, and gene amplification . It has emerged as an excellent molecular target for cancer therapy .

Mode of Action

CEP-28122 inhibits the activity of recombinant ALK and cellular ALK tyrosine phosphorylation . This inhibition results in concentration-dependent growth inhibition and cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .

Biochemical Pathways

The primary biochemical pathway affected by CEP-28122 is the ALK signaling pathway. By inhibiting ALK, CEP-28122 disrupts the signaling pathway, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells .

Pharmacokinetics

CEP-28122 exhibits favorable oral bioavailability across species . It displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg .

Result of Action

The molecular and cellular effects of CEP-28122’s action include concentration-dependent growth inhibition and cytotoxicity of ALK-positive cancer cells . In vivo, CEP-28122 displays dose-dependent antitumor activity in ALK-positive tumor xenografts in mice, with complete or near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of CEP-28122 are not explicitly mentioned in the literature, it is generally understood that factors such as pH, temperature, and the presence of other substances can influence the action of a compound

properties

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJAFFLJAJMYLK-CVOKMOJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501098750
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431697-87-8
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-[[5-chloro-2-[[(7R)-6,7,8,9-tetrahydro-1-methoxy-7-(4-morpholinyl)-5H-benzocyclohepten-2-yl]amino]-4-pyrimidinyl]amino]-, (1R,2R,3S,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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